5-(3,4-diethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
The compound 5-(3,4-diethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrrolidinone core, substituted with a diethoxyphenyl group, a morpholine moiety, and a thiophene-2-carbonyl group, making it a unique compound for study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Diethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction using 3,4-diethoxybenzoyl chloride.
Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidinone core is replaced by the morpholine group.
Incorporation of the Thiophene-2-carbonyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for substitution reactions might include the use of halogenating agents or strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials. Its unique electronic properties might make it suitable for use in electronic devices or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it could modulate a receptor by interacting with its binding domain. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(3,4-diethoxyphenyl)-3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3,4-diethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity or biological activity due to subtle differences in its structure.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar molecules
Properties
Molecular Formula |
C25H30N2O6S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O6S/c1-3-32-18-8-7-17(16-19(18)33-4-2)22-21(23(28)20-6-5-15-34-20)24(29)25(30)27(22)10-9-26-11-13-31-14-12-26/h5-8,15-16,22,29H,3-4,9-14H2,1-2H3 |
InChI Key |
JZCSZJKMIWQMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4)OCC |
Origin of Product |
United States |
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